
methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate
説明
Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate, also known as MDPTQ, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. MDPTQ is a quinazoline derivative that has been found to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties.
作用機序
The mechanism of action of methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell proliferation, viral replication, and bacterial growth. methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate has been found to inhibit the activity of various enzymes and proteins, including DNA topoisomerase II, ribonucleotide reductase, and HIV reverse transcriptase.
Biochemical and Physiological Effects:
methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of viral replication, and the inhibition of bacterial growth. Additionally, methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate has been found to exhibit antioxidant properties and to increase the activity of various antioxidant enzymes.
実験室実験の利点と制限
Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate has several advantages for use in lab experiments, including its low toxicity and high solubility in water and organic solvents. However, methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.
将来の方向性
There are several future directions for research on methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate, including the development of more efficient and cost-effective synthesis methods, the identification of its molecular targets and mechanisms of action, and the evaluation of its potential applications in other areas of medicine, such as neurodegenerative diseases and inflammation. Additionally, further studies are needed to evaluate the safety and efficacy of methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate in animal models and human clinical trials.
科学的研究の応用
Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting the growth of tumors. methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate has also been found to exhibit antiviral properties by inhibiting the replication of viruses such as HIV and hepatitis C virus. Additionally, methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate has been found to exhibit antibacterial properties by inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
methyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-22-15(20)10-7-8-12-13(9-10)17-16(21)18(14(12)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFOLTSVVXLPGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5748674.png)
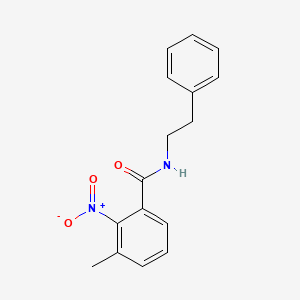
![3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5748684.png)
![3-[(2,3-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5748685.png)
![N-(4-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5748686.png)

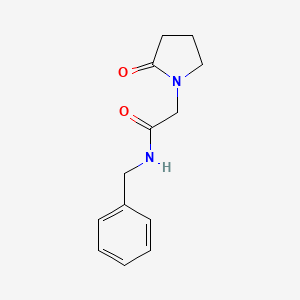
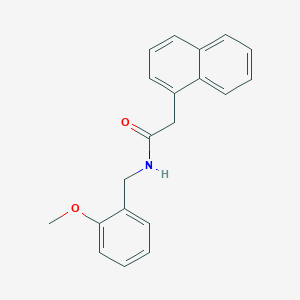
![N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5748728.png)
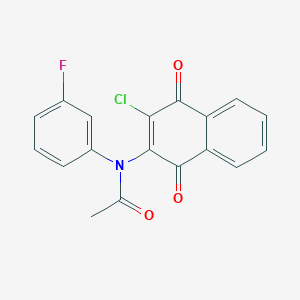
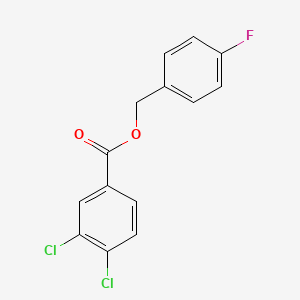
![5-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-3-pyridinyl methyl carbonate](/img/structure/B5748740.png)
![3-{[5-bromo-2-(2-propyn-1-yloxy)benzylidene]amino}-2-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5748747.png)